Cas no 2580253-31-0 (2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid)

2-(Benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a structurally unique bicyclic compound featuring both a benzyloxycarbonyl (Cbz) protecting group and a hydroxymethyl substituent. Its rigid azabicyclo[2.1.1]hexane scaffold enhances stereochemical control, making it valuable in synthetic organic chemistry, particularly for peptide and heterocycle derivatization. The Cbz group offers selective deprotection under mild conditions, while the hydroxymethyl functionality provides a versatile handle for further modifications. This compound is particularly useful in medicinal chemistry for the design of constrained analogs or as a building block for bioactive molecules. Its well-defined stereochemistry and functional group compatibility make it a practical intermediate for targeted synthesis.
2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid structure
2580253-31-0 structure
Product Name:2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid
CAS No:2580253-31-0
MF:C15H17NO5
MW:291.299184560776
CID:5663259
PubChem ID:165885929
Update Time:2025-10-30

2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
    • 2580253-31-0
    • EN300-27729763
    • 2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid
    • Inchi: 1S/C15H17NO5/c17-10-14-7-15(8-14,12(18)19)16(9-14)13(20)21-6-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,18,19)
    • InChI Key: GYKVBVBNEYJYMN-UHFFFAOYSA-N
    • SMILES: OCC12CN(C(=O)OCC3C=CC=CC=3)C(C(=O)O)(C1)C2

Computed Properties

  • Exact Mass: 291.11067264g/mol
  • Monoisotopic Mass: 291.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 87.1Ų

2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27729763-1g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0
1g
$1185.0 2023-09-10
Enamine
EN300-27729763-5g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0
5g
$3438.0 2023-09-10
Enamine
EN300-27729763-10g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0
10g
$5099.0 2023-09-10
Enamine
EN300-27729763-0.05g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
0.05g
$996.0 2025-03-19
Enamine
EN300-27729763-0.1g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
0.1g
$1043.0 2025-03-19
Enamine
EN300-27729763-0.25g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
0.25g
$1090.0 2025-03-19
Enamine
EN300-27729763-0.5g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
0.5g
$1137.0 2025-03-19
Enamine
EN300-27729763-1.0g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
1.0g
$1185.0 2025-03-19
Enamine
EN300-27729763-2.5g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
2.5g
$2324.0 2025-03-19
Enamine
EN300-27729763-5.0g
2-[(benzyloxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2580253-31-0 95.0%
5.0g
$3438.0 2025-03-19

Additional information on 2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid

2-(Benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Comprehensive Overview

The compound 2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2580253-31-0) is a structurally complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of bicyclic amines, specifically featuring a bicyclo[2.1.1]hexane framework, which is a six-membered ring system with two fused rings and one bridgehead nitrogen atom. The presence of the benzyloxy carbonyl group and the hydroxymethyl substituent introduces additional functional diversity, making this molecule a promising candidate for various applications.

Recent studies have highlighted the importance of bicyclic amines in drug design due to their unique pharmacokinetic properties and ability to interact with biological targets in a highly specific manner. The benzyloxy carbonyl group, often abbreviated as Boc, is a well-known protecting group in organic synthesis, particularly in peptide chemistry. Its presence in this compound suggests that it may play a role in modulating the molecule's reactivity or stability during synthesis or biological interactions.

The hydroxymethyl substituent on the bicyclic framework adds another layer of complexity to this molecule. Hydroxymethyl groups are known to participate in hydrogen bonding, which can significantly influence the solubility, bioavailability, and binding affinity of a compound. Recent research has shown that such substituents can enhance the selectivity of drug candidates by fine-tuning their interactions with target proteins.

From a synthetic standpoint, the construction of bicyclo[2.1.1]hexane frameworks remains a challenging yet rewarding endeavor for organic chemists. Various methods have been explored, including ring-closing metathesis and enamine-based cyclizations, to assemble these rigid structures efficiently. The integration of the benzyloxy carbonyl and hydroxymethyl groups into this framework requires precise control over regioselectivity and stereochemistry to ensure the desired product is obtained.

In terms of pharmacological applications, this compound has shown promise in preliminary studies as a potential lead for drug development. Its unique structure suggests it may exhibit activity against various therapeutic targets, including enzymes, receptors, and ion channels. For instance, recent advancements in medicinal chemistry have demonstrated that bicyclic amines can serve as scaffolds for kinase inhibitors or GPCR modulators.

Moreover, the carboxylic acid functionality at position 1 of the bicyclic system introduces acidity into the molecule, which can be exploited for further chemical modifications or for enhancing its bioavailability through protonation-dependent mechanisms. This feature also makes it amenable to conjugation with other biomolecules or delivery systems.

Looking ahead, the combination of advanced synthetic techniques and computational modeling tools presents exciting opportunities for exploring the full potential of 2-(benzyloxy)carbonyl-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2580253-31-0). By leveraging these tools, researchers can gain deeper insights into its molecular interactions and optimize its properties for specific therapeutic applications.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD